![molecular formula C19H18FN3O2 B5053346 N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5053346.png)

N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

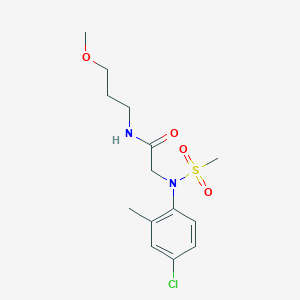

Oxadiazole derivatives, including compounds similar to N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are synthesized through various methods, aiming to explore their chemical and physical properties for potential applications in drug design and material science.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the condensation of hydrazides with carboxylic acids or their derivatives to form 1,3,4-oxadiazoles. A common strategy includes converting aryl acids into esters, followed by hydrazide formation and subsequent cyclization to oxadiazole using appropriate catalysts and conditions (Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. X-ray diffraction studies provide detailed insights into the crystal structure, confirming the presence of oxadiazole rings and substituent orientations (C. Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Oxadiazole derivatives participate in various chemical reactions, including nucleophilic substitution and condensation, allowing for the introduction of different functional groups. These reactions are crucial for modifying the chemical properties and enhancing the biological activities of these compounds (M. Nazir et al., 2018).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Modifications in the oxadiazole ring or substituents can lead to significant changes in these properties, affecting their application potential (Changsheng Wang et al., 2006).

Chemical Properties Analysis

Oxadiazole derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, and the ability to form hydrogen bonds. These properties are crucial for their interaction with biological targets and their overall bioactivity (A. Almasirad et al., 2004).

Mecanismo De Acción

Target of Action

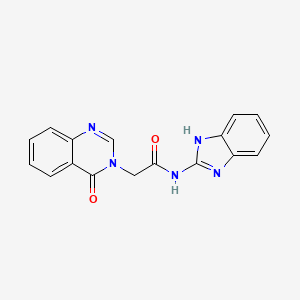

ZINC02885204, also known as SR-01000299602, is a REV-ERB agonist . REV-ERB is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in metabolism and inflammation .

Mode of Action

As a REV-ERB agonist, ZINC02885204 binds to the REV-ERB receptors, increasing their activity . This leads to changes in the expression of genes regulated by these receptors . The exact mechanism of action is still under investigation, but some of its effects have been found to be independent of REV-ERB .

Biochemical Pathways

The activation of REV-ERB receptors by ZINC02885204 affects various biochemical pathways. For instance, it has been shown to increase exercise capacity by increasing mitochondria counts in skeletal muscle . .

Pharmacokinetics

It is known that zinc, which is a component of this compound, is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .

Result of Action

The activation of REV-ERB receptors by ZINC02885204 has several molecular and cellular effects. For example, it increases exercise capacity by increasing the number of mitochondria in skeletal muscle . .

Action Environment

The action, efficacy, and stability of ZINC02885204 can be influenced by various environmental factors. For instance, dietary components can affect the absorption of zinc, thereby influencing the action of ZINC02885204

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2/c1-13-4-2-5-14(12-13)19-22-18(25-23-19)7-3-6-17(24)21-16-10-8-15(20)9-11-16/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSJWMZYQVZCDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5053263.png)

![N-(3-acetylphenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5053294.png)

![N-(3-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5053331.png)

![ethyl N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5053337.png)

![methyl (2S*,4S*,5R*)-5-(4-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B5053338.png)

![2-(4-bromophenyl)-3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5053367.png)

![1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B5053378.png)